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Cat. No.: S519378

Introduction to Nemtabrutinib Kinase Profiling

Nemtabrutinib is an orally available, reversible inhibitor of Bruton's tyrosine kinase (BTK) that targets both
wild-type and C481-mutant forms of BTK, which are associated with acquired resistance to covalent BTK
inhibitors [1] [2]. While developed primarily for B-cell malignancies, recent research has revealed that
nemtabrutinib exhibits broader kinase inhibition across multiple kinase families, suggesting potential
applications beyond its original design [1]. Comprehensive profiling using diverse biochemical assays has
identified several previously underappreciated targets, particularly within the mitogen-activated protein
kinase (MAPK) signaling pathway [1] [3]. This protocol details the experimental approaches for

characterizing nemtabrutinib's kinase inhibition profile and cellular mechanisms of action.

Biochemical Kinase Assay Protocols

Mobility Shift Assays (MSA)

Purpose: High-throughput screening of nemtabrutinib against a broad kinase panel to identify potential

targets [1].

Protocol Details:
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¢ Kinase Panel: 254 wild-type kinases [1]
e Compound Concentration: 1 pmol/L nemtabrutinib [1]
e ATP Conditions: Ky, i, ATP concentration (within 2-fold of the affinity of individual kinases for ATP)

[1]

e Experimental Duplication: Duplicate 10-point dilution series for IC5y determination [1]

o Data Analysis: Percentage inhibition values mapped to a phylogenetic kinome tree using Coral
software [1]

Table 1: Key Parameters for Mobility Shift Assays

Parameter Specification

Kinase Count 254 wild-type kinases
Nemtabrutinib Screening Concentration 1 pmol/L

ATP Concentration KM, bin

Data Analysis Tool Coral [1]

Primary Output Percentage inhibition & IC5 values

Enzyme-Linked Immunosorbent Assays (ELISA)

Purpose: Specific measurement of MEK1 and MEK2 kinase inhibition [1].

Protocol Details:

e Target Kinases: MEK1 and MEK2 [1]
e Commercial Kits: Carna Biosciences (cat. no. 07-41 for MEK1, 07-42 for MEK2) [1]
* Inhibition Measurement: Dose-response curve analysis at 1 ymol/L nemtabrutinib and Ky, i, ATP

concentration [1]

Radiometric Assays

Purpose: Determination of MLK1 and B-RAF inhibition using radioactive ATP [1].
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Protocol Details:

« Methodology: Radiometric assay using 32P-labeled ATP [1]
* ATP Conditions: Ky ap [1]

e Service Provider: Eurofins Cerep SA (Celle-Lévescault, France) [1]

Competition Binding Assays
Purpose: Assessment of nemtabrutinib interaction with SIK3 kinase [1].

Protocol Details:

e Methodology: Competition binding assay format [1]
e Service Provider: Eurofins DiscoverX LLC (San Diego, CA, USA) [1]

Surface Plasmon Resonance (SPR)

Purpose: Direct measurement of binding kinetics to specific kinase targets [1].

Protocol Details:

¢ Instrument: Biacore 1S+ (Cytiva) [1]

¢ Kinase Proteins: Biotinylated, inactive MEK1 (Carna Biosciences, cat. no. 07-441-10-20N) and
activated B-RAF (Carna Biosciences, cat. no. 09-422-20N) [1]

¢ Immobilization: Standard biotin-streptavidin capture method [1]

e Data Analysis: Binding affinity and kinetics determination [1]

Cellular Profiling Protocols

Cancer Cell Line Viability Assays

Purpose: Evaluation of nemtabrutinib's anti-proliferative effects across diverse cancer models [1].

Protocol Details:

e Cell Panel: 160 cancer cell lines from multiple sources (ATCC, DSMZ, RIKEN, JCRB) [1]
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¢ Viability Readout: Intracellular ATP content using ATPlite 1Step bioluminescence assay [1]

e Experimental Format: 384-well plates [1]

e Dosing: 9-point dilution series in vV10-fold steps from 10 mmol/L stocks [1]

¢ Final DMSO Concentration: 0.4% (v/v) [1]

¢ Incubation Time: 72 hours [1]

¢ Cell Density Optimization: Seeding at optimized density for unrestricted growth and maximal signal
[1]

e Control Measurements: Starting cell number determination at 24 hours, vehicle-treated controls for
maximal proliferation [1]

¢ Quality Control: Parallel testing with doxorubicin on two cell lines; repetition when cell doubling
deviated >2-fold from historic doubling [1]

¢ ICgq Calculation: Four-parameter logistic model fitting using IDBS XLfit5 with visual inspection and

F-test validation [1]

Table 2: Cell Viability Assay Parameters

Parameter Specification

Cell Line Count 160 [1]

Assay Format 384-well plates

Incubation Time 72 hours

Dosing Points 9-point dilution series

Viability Readout ATPlite 1Step bioluminescence
Quality Control Doxorubicin parallel testing

Bioinformatics and Biomarker Analysis

Purpose: Identification of predictive biomarkers and mechanisms of sensitivity [1].

Protocol Details:

¢ Data Integration: Correlation of sensitivity data with genomic features from COSMIC and DepMap
databases [1]
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e Comparative Profiling: Sensitivity profile comparison with 135 kinase inhibitors across the same cell
lines [1]

e Biomarker Assessment: Relationship to gene mutation status, gene/protein expression levels, and
gene dependency scores [1]

e Pathway Analysis: Association with signaling pathway dependencies [1]

Key Findings from Biochemical Profiling

The comprehensive profiling revealed several important aspects of nemtabrutinib's activity:

MAPK Pathway Inhibition

Biochemical profiling demonstrated that nemtabrutinib inhibits several kinases within the MAPK signaling
pathway. Molecular docking studies suggest that nemtabrutinib preferentially binds in the ATP-binding
pocket of MEK1 [1] [3]. The sensitivity profile of nemtabrutinib showed remarkable similarity to those of
MEK, ERK, and pan-RAF inhibitors [1]. Additionally, sensitivity to nemtabrutinib correlated with high
levels of phosphorylated MEK1 and genetic dependency on several MAPK pathway components [1].

BRAF Mutant Sensitivity

Cell line profiling revealed that sensitivity to nemtabrutinib is approximately three times higher in BRAF-
mutant versus wild-type cell lines [1]. This finding, consistent with the observed similarity to MAPK

pathway inhibitors, suggests potential applications in MAPK-driven cancers [1] [3].

FGFR3 Correlation

Sensitivity to nemtabrutinib strongly correlated with high FGFR3 gene expression levels, indicating

another potential biomarker and mechanism of action [1].

The following diagram illustrates the key signaling pathways affected by nemtabrutinib inhibition, based

on the biochemical and cellular profiling data:
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Nemtabrutinib Inhibition of MAPK and BCR Signaling
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To cite this document: Smolecule. [Nemtabrutinib biochemical kinase assay protocols]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b519378#nemtabrutinib-

biochemical-kinase-assay-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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